molecular formula C10H13NO2 B3051223 N-Hydroxy-4-phenylbutanamide CAS No. 32153-46-1

N-Hydroxy-4-phenylbutanamide

Cat. No.: B3051223
CAS No.: 32153-46-1
M. Wt: 179.22 g/mol
InChI Key: UPHXPXYRKPCXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-4-phenylbutanamide, characterized by 32153-46-1 and molecular formula C10H13NO2, is a high-purity solid compound offered for scientific research and development . This compound serves as a valuable building block in organic and medicinal chemistry, particularly in the synthesis of more complex molecules. Its structure, which features a hydroxamic acid group, is of significant interest in drug discovery for the development of enzyme inhibitors . Research indicates that similar N-hydroxy amide compounds have been investigated for their potential to inhibit enzymes like matrix metalloproteinases (MMPs), which are crucial targets in cancer research and tissue remodeling studies . The mechanism of action for this class of compounds often involves chelation with metal ions in the active sites of target enzymes, thereby modulating their activity . As a specialist chemical, it is essential for researchers to handle this product under appropriate laboratory conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHXPXYRKPCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185943
Record name N-Hydroxy-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32153-46-1
Record name N-Hydroxy-4-phenylbutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032153461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-4-phenylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXY-4-PHENYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX182FOM5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations Involving N Hydroxy 4 Phenylbutanamide

General Synthetic Strategies for N-Hydroxy-4-phenylbutanamide Synthesis

The synthesis of this compound can be achieved through several established routes, typically starting from 4-phenylbutanoic acid or its derivatives.

One common method involves the activation of 4-phenylbutanoic acid followed by reaction with hydroxylamine (B1172632). A specific protocol details the use of carbonyldiimidazole (CDI) as the activating agent. In this procedure, 4-phenylbutanoic acid is treated with CDI in tetrahydrofuran (B95107) (THF) to form an activated acylimidazolide intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. nih.gov

Another synthetic approach involves the aminolysis of a lactone. For instance, (S)-5-phenyltetrahydrofuran-2-one can be treated with a solution of ammonia (B1221849) in methanol. This reaction opens the lactone ring to form (S)-4-hydroxy-4-phenylbutanamide. google.com This method is particularly useful for producing enantiomerically enriched products.

The precursors for these syntheses, such as 4-phenylbutyric acid, methyl 4-phenylbutanoate, and ethyl 4-phenylbutanoate, are commercially available or can be readily prepared. chemsrc.com

This compound as a Reagent in Advanced Organic Synthesis

Beyond its synthesis, this compound serves as a versatile reagent and building block in advanced organic synthesis.

It has been described as a "toolbox hydroxamic acid" capable of reacting with the carbonyl group of an arylesterase to generate an aldehyde. This aldehyde can then undergo cyclodehydration in the presence of sodium periodate (B1199274) to form an alkene. This reactivity highlights its potential in biocatalytic and chemoenzymatic transformations.

Furthermore, this compound is utilized as a precursor for other reactive intermediates. For example, it can be converted into 3-(3-phenylpropyl)-1,4,2-dioxazol-5-one. nih.gov This dioxazolone can then participate in rhodium(III)-catalyzed annulation reactions with N-azolo imines to synthesize complex heterocyclic structures like azolo Current time information in Bangalore, IN.d-nb.infotriazines. nih.gov

Its application also extends to its use as a reagent in crystallography and alkene synthesis, underscoring its utility in various domains of organic chemistry.

Preparation and Characterization of Metal Complexes of this compound

A significant area of research involving this compound is its use as a ligand in the formation of metal complexes, particularly with organotin(IV) moieties. These complexes are of interest for their potential biological activities and structural diversity.

Synthesis Protocols for Organotin(IV) Complexes Incorporating this compound

The synthesis of diorganotin(IV) complexes with this compound typically involves the reaction of a diorganotin(IV) dichloride with the deprotonated hydroxamic acid. A modified literature procedure describes the addition of a methanolic solution of the diorganotin(IV) dichloride (e.g., diphenyltin(IV) dichloride) to a methanolic solution containing this compound and potassium hydroxide (B78521) (KOH). The reaction mixture is stirred overnight at room temperature, and the resulting diorganotin(IV) complex is isolated after concentrating the solution under vacuum. chemsynthesis.com This general method allows for the preparation of various diorganotin(IV) complexes by changing the substituents on the tin atom.

Advanced Spectroscopic Characterization of this compound Complexes (e.g., Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

The structural elucidation of this compound and its organotin(IV) complexes relies heavily on spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy

The coordination of this compound to the tin atom is confirmed by characteristic shifts in the IR spectra. The ν(C=O) stretching vibration of the free ligand, observed around 1647 cm⁻¹, shifts to lower frequencies (e.g., 1596 cm⁻¹ in the diphenyltin(IV) complex) upon complexation. d-nb.infochemsynthesis.com This shift is indicative of the coordination of the carbonyl oxygen to the tin atom. Similarly, the N-H stretching vibration, appearing around 3174 cm⁻¹ in the free ligand, becomes broader and less intense upon complexation. d-nb.infochemsynthesis.com A new band corresponding to the Sn-O vibration typically appears in the low-frequency region of the complex's spectrum.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its complexes. In the ¹³C NMR spectrum of the diphenyltin(IV) complex of this compound, the carbonyl carbon (C=O) signal shifts from approximately 170.73 ppm in the free ligand to around 167.32 ppm in the complex. d-nb.info

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin complexes. The chemical shift value provides insight into the coordination number and geometry of the tin atom. For instance, the ¹¹⁹Sn NMR signal for the diphenyltin(IV) complex of this compound appears at approximately -402.41 ppm, which is characteristic of a hexacoordinated tin center in an octahedral geometry. d-nb.info

Table 1: Selected FTIR Spectroscopic Data (cm⁻¹) for this compound (HL1) and its Diphenyltin(IV) Complex ([Ph₂Sn(L1)₂])

Vibration ModeThis compound (HL1)[Ph₂Sn(L1)₂]
ν(N-H)3174Broader, less intense
ν(C=O)16471596
ν(Sn-O)-~540

Data sourced from Nikolic et al. (2023) d-nb.infochemsynthesis.com

Table 2: Selected ¹³C and ¹¹⁹Sn NMR Spectroscopic Data (ppm) for this compound (HL1) and its Diphenyltin(IV) Complex ([Ph₂Sn(L1)₂]) in CDCl₃

NucleusChemical Shift (δ) - HL1Chemical Shift (δ) - [Ph₂Sn(L1)₂]
¹³C (C=O)170.73167.32
¹¹⁹Sn--402.41

Data sourced from Nikolic et al. (2023) d-nb.info

Molecular Mechanisms of Action of N Hydroxy 4 Phenylbutanamide

Enzyme Inhibitory Activities of N-Hydroxy-4-phenylbutanamide

This compound is a hydroxamic acid that demonstrates a range of biological activities primarily through its interaction with metalloenzymes. scispace.comresearchgate.net Its chemical structure, particularly the hydroxamate group, is a key pharmacophore that allows it to engage with the active sites of various enzymes. researchgate.net The compound is recognized for its ability to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netnih.gov Furthermore, it can be chemically transformed through interaction with arylesterases.

Histone Deacetylase (HDAC) Inhibition Mediated by this compound

This compound is identified as an inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for regulating gene expression. scispace.comresearchgate.netontosight.ai HDAC inhibitors are a well-studied class of compounds, and many, including this compound, share a common pharmacophore model consisting of a zinc-binding group, a linker, and a recognition cap group. turkjps.org The inhibitory action against HDACs positions this compound within the field of epigenetic research. ontosight.ai

The primary mechanism for HDAC inhibition by this compound involves the chelation of a zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.comimrpress.com The hydroxamic acid functional group (-C(=O)N-OH) is critical for this interaction. turkjps.orgimrpress.com This group coordinates with the catalytic zinc ion, which is essential for the deacetylation reaction catalyzed by HDACs. mdpi.com By binding to this zinc ion, the inhibitor blocks the enzyme's catalytic function. imrpress.com While some bulky phenylhydroxamate inhibitors of HDAC6 exhibit an unusual monodentate coordination with the zinc ion, the typical interaction for many hydroxamate-based inhibitors involves a chelating complex with the Zn²⁺ ion. mdpi.comnih.gov

By inhibiting HDACs, this compound directly influences the epigenetic landscape of the cell. nih.gov Histone acetylation is a key epigenetic modification regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs. mdpi.combiorxiv.org HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure. turkjps.orgmdpi.com Inhibition of HDACs by compounds like this compound disrupts this balance, leading to an accumulation of acetylated histones. frontiersin.org This hyperacetylation neutralizes the positive charge of histones, which in turn modulates the interaction between histones and the negatively charged DNA. mdpi.com This process is a fundamental mechanism of epigenetic regulation, influencing how genes are expressed without altering the underlying DNA sequence. nih.govmdpi.com

The increase in histone acetylation resulting from HDAC inhibition has a direct impact on chromatin structure. mdpi.com The neutralization of charge on histones leads to a more relaxed and open chromatin conformation, a process known as chromatin remodeling. plos.org This "euchromatin" state makes the DNA more accessible to the transcriptional machinery. plos.org Consequently, the expression of genes located within these remodeled regions can be activated or upregulated. ebi.ac.ukelifesciences.org The regulation of gene expression through chromatin remodeling is a critical downstream effect of HDAC inhibition, linking the enzymatic interaction at the active site to broad changes in cellular function and behavior. plos.orgelifesciences.org

Epigenetic Modulation through Histone Acetylation Dynamics

Matrix Metalloproteinase (MMP) Inhibition by this compound

The N-hydroxybutanamide structural fragment is a component found in inhibitors of metalloenzymes, including matrix metalloproteinases (MMPs). nih.gov Research on new derivatives of N-hydroxybutanamide has demonstrated their ability to inhibit several MMPs. nih.govnih.gov For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was shown to inhibit MMP-2, MMP-9, and MMP-14 with significant potency. nih.govnih.gov This highlights the potential of the N-hydroxybutanamide scaffold in designing MMP inhibitors. nih.gov

Table 1: Inhibitory Activity of an N-Hydroxybutanamide Derivative against Matrix Metalloproteinases Data based on a study of an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide.

Enzyme IC₅₀ (μM)
MMP-2 1 - 1.5
MMP-9 1 - 1.5
MMP-14 1 - 1.5
MMP-3 ~10

Source: Adapted from research findings on N-hydroxybutanamide derivatives. nih.gov

Arylesterase Activation and Subsequent Chemical Transformation

This compound has been shown to be activated through a reaction with the carbonyl group of an arylesterase. This interaction leads to the generation of an aldehyde. This subsequent aldehyde can then undergo further chemical reactions, such as cyclodehydration. This demonstrates a mechanism where the compound is not an inhibitor but is instead chemically transformed by enzymatic activity.

Elucidation of Ligand-Target Interactions and Binding Characteristics

The molecular interactions of this compound are primarily dictated by its hydroxamic acid functional group, which serves as a potent metal-binding pharmacophore. This characteristic enables the compound to engage with metalloenzymes through direct coordination with the catalytic metal ion. Detailed research, including crystallographic, spectroscopic, and computational studies, has elucidated its binding characteristics with several protein targets.

Crystallographic Analysis of LecA-Ligand Interaction

High-resolution X-ray diffraction has provided definitive evidence of the binding mode of this compound. A crystal structure reveals the compound in complex with LecA, a Ca²⁺-dependent D-galactose specific lectin from the pathogen Pseudomonas aeruginosa (PDB ID: 7FJH). rcsb.orgproteopedia.org In this structure, resolved at 1.79 Å, the this compound molecule (identified as ligand 4R9) is situated in the carbohydrate-binding site of the lectin. rcsb.org

The interaction is centered on the calcium ion (Ca²⁺) essential for the lectin's function. The hydroxamic acid moiety of the ligand directly coordinates with the Ca²⁺ ion, displacing the native carbohydrate ligand. This demonstrates the compound's ability to act as a metal-binding pharmacophore, forming a stable complex within the active site of a metalloprotein. rcsb.orgproteopedia.org This structural insight is critical for understanding how such compounds can be developed as inhibitors for Ca²⁺-dependent lectins, which are involved in host-pathogen recognition. rcsb.orgproteopedia.org

Interaction with Histone Deacetylases (HDACs)

Beyond bacterial lectins, this compound is widely recognized as a member of the hydroxamate class of histone deacetylase (HDAC) inhibitors. HDACs are zinc-dependent metalloenzymes, and the inhibitory mechanism of hydroxamic acids is well-established. The core interaction involves the chelation of the catalytic Zn²⁺ ion within the enzyme's active site by the hydroxamic acid group. This coordination obstructs the binding of the natural substrate (acetylated lysine residues of histones), thereby inhibiting the enzyme's deacetylase activity.

While a specific crystal structure of this compound with an HDAC is not highlighted in the primary literature, extensive studies on its derivatives provide substantial evidence for this binding mode. The general structural requirements for HDAC inhibition by this class of compounds include the zinc-binding group (the hydroxamic acid), a linker region (the phenylbutanamide scaffold), and a "cap" group that interacts with residues at the rim of the active site.

Spectroscopic and Computational Characterization

The binding characteristics of this compound have been further investigated through spectroscopic methods and computational analysis, particularly in the context of its complexes with organotin(IV) moieties. nih.govrcsb.org These studies serve as a model for understanding the ligand's coordination chemistry.

In research involving diorganotin(IV) complexes with this compound (designated as HL1 in the studies), techniques such as Fourier-transform infrared (FTIR) spectroscopy, as well as ¹H, ¹³C, and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy, were employed. nih.govrcsb.org The findings from these analyses confirmed that the ligand coordinates to the tin atom through the oxygen atoms of both the carbonyl and hydroxamic acid groups, demonstrating a bidentate O,O-coordination mode.

Density Functional Theory (DFT) calculations have been used to complement these experimental findings. nih.gov These computational studies analyzed the geometric structures and stability of the complexes, with the theoretical IR and NMR spectra showing good correlation with the experimental data. nih.govrcsb.org Furthermore, Natural Bond Orbital (NBO) analysis was utilized to assess the stability of different isomers and to understand the nature of the intramolecular hydrogen bonds and the interactions between the ligand's donor atoms and the metal center. nih.gov

Binding Affinity of Related Compounds

The binding affinity and inhibitory potency of compounds related to this compound have been quantified, primarily against various HDAC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several closely related derivatives, illustrating the potency of this chemical scaffold.

Compound/DerivativeTargetIC₅₀ ValueReference
(E)-N-hydroxy-4-(2-styrylthiazol-4-yl)butanamideHDAC60.199 µM proteopedia.org
N-(5-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)pyridin-2-yl)-2-phenylbutanamide (9b)mHDAC10.075 µM drugbank.com
Thiophene substituted N-hydroxy-4-(3-phenylpropanamido)benzamide (5j)HCT116 Cell Line0.3 µM nih.gov
Benzo[d] rcsb.orgdioxole derivative of N-hydroxy-4-(3-phenylpropanamido)benzamide (5t)HCT116 Cell Line0.4 µM nih.gov
Nicotinic hydroxamate (11d)HDAC30.5 nM drugbank.com

Biological Activities and Cellular Responses Mediated by N Hydroxy 4 Phenylbutanamide in Preclinical Models

Modulation of Cellular Processes through HDAC Inhibition

Vorinostat's primary mechanism of action involves binding to the zinc ion in the active site of HDACs, which inhibits their enzymatic activity. nih.gov This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and affecting gene transcription. nih.govpnas.org Beyond histones, vorinostat (B1683920) also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes. researchgate.net

Regulation of Cell Cycle Progression

N-Hydroxy-4-phenylbutanamide has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can be cell-type dependent. spandidos-publications.com In many cases, treatment with vorinostat leads to an arrest at the G1/S or G2/M phase of the cell cycle. spandidos-publications.comoncotarget.comnih.gov

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For instance, vorinostat has been observed to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21. nih.govnih.gov This upregulation of p21 can occur independently of p53 status. nih.gov In glioma cells, vorinostat treatment resulted in increased p21 levels and transcriptional downregulation of cyclin B1, leading to reduced activity of the cyclin B1/Cdk1 complex and subsequent G2 arrest. nih.gov Similarly, in breast cancer cells, vorinostat was found to enhance the protein stability of p27 and p21 by downregulating Skp2 and Cks1, components of the ubiquitin ligase complex responsible for their degradation. spandidos-publications.com

In sarcoma cell lines, vorinostat induced a G1/S phase arrest by decreasing the expression of cyclin D1 and reducing the phosphorylation of CDK2 and CDK4. oncotarget.com Studies in acute myeloid leukemia (AML) cells have also shown that vorinostat can cause a G2-M arrest. plos.org

Table 1: Effects of this compound on Cell Cycle Progression in Different Cancer Cell Lines

Cell Line Cancer Type Effect on Cell Cycle Key Molecular Changes
Rituximab- and chemo-resistant lymphoma cells Lymphoma G1 arrest Increased p21, increased histone H3 acetylation nih.gov
Glioma cells Glioma G2 arrest Increased p21, decreased cyclin B1 nih.gov
Synovial sarcoma (SW-982) and chondrosarcoma (SW-1353) cells Sarcoma G1/S arrest Decreased cyclin D1, decreased phosphorylation of CDK4 and CDK2 oncotarget.com
Acute Myeloid Leukemia (AML) cells Leukemia G2-M arrest plos.org
Breast cancer cells (MDA-MB-231) Breast Cancer G2/M arrest Increased protein stability of p27 and p21 spandidos-publications.com
Breast cancer cells (MCF-7) Breast Cancer G1 arrest Increased protein stability of p27 and p21 spandidos-publications.com

Induction of Cellular Differentiation

This compound has demonstrated the ability to induce differentiation in various cancer cells, particularly in hematopoietic malignancies. plos.orgnih.gov In myeloid malignancy cell lines such as K562, HL60, and THP-1, as well as in primary cells from patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), vorinostat promoted cellular differentiation. plos.orgnih.gov For example, in THP1 cells, vorinostat treatment led to an increased expression of the monocytic differentiation marker CD11b. plos.org

The induction of differentiation is linked to vorinostat's ability to alter gene expression patterns. It has been shown to upregulate genes that are often suppressed in MDS and AML, while downregulating genes that are typically overexpressed in these diseases. nih.gov In BCR-ABL-negative myeloproliferative neoplasm (MPN) models, vorinostat was found to impair cellular differentiation, particularly in the monocytic lineage, and reduce markers of erythroid and megakaryocytic differentiation. ashpublications.org Furthermore, in human B cells, vorinostat suppressed TLR7-mediated plasma cell differentiation. bmj.com

Mechanisms of DNA Damage and Repair Pathway Interference

Preclinical studies have revealed that this compound can induce DNA damage, particularly DNA double-strand breaks (DSBs), in cancer cells. nih.govpnas.orgplos.org This effect is a significant contributor to its anti-cancer activity. The induction of DSBs is often marked by an increase in phosphorylated H2AX (γH2AX), a known marker of this type of DNA damage. nih.govpnas.org

Interestingly, a key aspect of vorinostat's selectivity for cancer cells lies in the differential ability of normal and transformed cells to repair this damage. While both normal and cancer cells exhibit DNA damage upon vorinostat exposure, normal cells are often able to repair the DSBs, whereas cancer cells are not. nih.govpnas.org This disparity is partly due to vorinostat's ability to suppress the expression of DNA DSB repair proteins, such as RAD50 and MRE11, specifically in cancer cells. nih.govpnas.org

In acute myeloid leukemia (AML) cells, vorinostat has been shown to induce both DSBs and oxidative DNA damage. plos.org This DNA damage is associated with the generation of reactive oxygen species (ROS). plos.org The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis. plos.org The COMET assay, which measures DNA fragmentation, has been used to quantify the extent of DNA damage induced by vorinostat. plos.orgresearchgate.net

Apoptotic Pathway Induction

This compound is a potent inducer of apoptosis in a wide range of cancer cells. targetmol.complos.orgoncotarget.com The apoptotic response can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.orgresearchgate.net

The induction of apoptosis is often characterized by the activation of caspases, key executioner enzymes in the apoptotic cascade. oncotarget.comaacrjournals.org Treatment with vorinostat has been shown to lead to the cleavage and activation of caspase-3 and caspase-7, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases. oncotarget.comaacrjournals.org In some cell lines, vorinostat has been observed to modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. mdpi.com

In synergistic combinations, such as with the proteasome inhibitor bortezomib (B1684674) in colon cancer cells, vorinostat leads to a significant increase in apoptosis, associated with an increase in the pro-apoptotic protein BIM. aacrjournals.org

This compound has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). mdpi.comnih.gov This sensitization can occur through the upregulation of TRAIL death receptors, such as DR4 and DR5, on the surface of cancer cells. nih.gov

Furthermore, vorinostat can augment TRAIL-induced apoptosis by downregulating intracellular inhibitors of the TRAIL pathway. pnas.org Specifically, in a preclinical breast cancer model, vorinostat was found to decrease the expression of cellular-FLIP (c-FLIP), a protein that inhibits the activation of caspase-8 downstream of the death receptors. pnas.org This reduction in c-FLIP relieves the negative regulation of the death receptor pathway, thereby enhancing the apoptotic signal. pnas.org The combination of vorinostat with a DR5-specific monoclonal antibody has been shown to induce robust tumor cell apoptosis in vitro and in vivo. pnas.org

Influence on Autophagy Pathways

The interaction between this compound and autophagy is complex and can be context-dependent, leading to either cell survival or cell death. nih.govnih.gov Autophagy is a cellular process involving the degradation of cellular components to maintain homeostasis and provide energy during times of stress. miami.edu

Vorinostat can induce autophagy in cancer cells, which can sometimes act as a pro-survival mechanism, allowing cancer cells to resist the effects of the drug. nih.govaacrjournals.org In some instances, inhibiting this vorinostat-induced autophagy can enhance its apoptotic effects. For example, combining vorinostat with an autophagy inhibitor like chloroquine (B1663885) has been shown to increase the accumulation of ubiquitinated proteins and promote apoptosis in colon cancer cells. miami.edu

Conversely, vorinostat can also mediate autophagy-associated cell death. nih.govnih.gov It can promote what is described as "superactivated autophagy" through the hyperactivation of the PIK3C3/VPS34-BECN1 complex, leading to increased lysosomal and mitochondrial dysfunction, which ultimately contributes to cell death. nih.govnih.gov The role of autophagy in response to vorinostat can switch from a pro-apoptotic to a pro-survival signal, particularly with chronic exposure to the drug. aacrjournals.org

Impact on Histone H3 Lysine (B10760008) 4 Methylation and Associated Demethylases

This compound belongs to the hydroxamate class of compounds, many of which function as histone deacetylase (HDAC) inhibitors. ontosight.airesearchgate.net The inhibition of HDACs instigates a complex cascade of events that extends beyond histone acetylation, notably affecting other critical post-translational modifications such as histone methylation. Research into the effects of class I and pan-HDAC inhibitors, a group that includes structurally related hydroxamates, has revealed a significant impact on the methylation status of Histone H3 at lysine 4 (H3K4). nih.govnih.gov

Treatment of cancer cells with certain HDAC inhibitors leads to an increase in H3K4 methylation. nih.govnih.gov This effect is not direct but is mediated through the transcriptional repression of specific histone demethylases. nih.gov Key enzymes responsible for removing methyl groups from H3K4, such as Retinoblastoma-Binding Protein 2 (RBP2, also known as KDM5A) and other members of the JARID1 family of histone demethylases (e.g., PLU-1/KDM5B), are downregulated following HDAC inhibitor treatment. nih.gov Lysine-Specific Demethylase 1 (LSD1/KDM1A), another important histone demethylase, is also suppressed by these inhibitors. nih.gov

This suppression of demethylase expression leads to a net accumulation of methyl marks on H3K4 at the promoters of specific genes, including those associated with tumor suppression and cellular differentiation, such as E-cadherin and KLF4. nih.govnih.gov Therefore, the impact of this compound and related hydroxamates on H3K4 methylation is an indirect consequence of their primary activity as HDAC inhibitors, which alters the enzymatic landscape responsible for maintaining the histone code. nih.gov

Cross-talk Mechanisms with Transcriptional Regulators (e.g., Sp1)

The regulation of histone H3 lysine 4 (H3K4) demethylases by hydroxamate-class HDAC inhibitors involves a sophisticated cross-talk mechanism with key transcriptional regulators. nih.gov A central player in this pathway is the transcription factor Sp1 (Specificity protein 1). nih.gov Sp1 is known to regulate the expression of a wide array of genes, including those encoding for histone-modifying enzymes.

Studies have demonstrated that treatment with class I HDAC inhibitors leads to the downregulation of Sp1 expression. nih.gov This reduction in Sp1 levels is a critical upstream event that results in the subsequent transcriptional suppression of the JARID1 family of H3K4 demethylases (including RBP2 and PLU-1) and LSD1. nih.gov The promoters of these demethylase genes are regulated by Sp1, and thus a decrease in Sp1 availability leads to their reduced expression. nih.gov

This evidence points to a clear mechanistic pathway: HDAC inhibition causes a reduction in Sp1, which in turn decreases the expression of H3K4 demethylases. nih.gov The resulting lower levels of these enzymes lead to a net increase in H3K4 methylation, which can activate the expression of certain tumor suppressor genes. nih.govnih.gov This interplay between HDACs, Sp1, and histone demethylases illustrates a complex regulatory network where this compound, as a potential HDAC inhibitor, can influence gene expression through indirect modulation of other transcriptional machinery. nih.gov

Antiproliferative Effects in In Vitro Cellular Models

This compound and its derivatives have demonstrated notable antiproliferative effects in various in vitro cancer cell models. As a physiologically active hydroxamate-based ligand, this compound (referred to as HL1 in some studies) has been used to create novel organotin(IV) complexes. researchgate.netresearchgate.netresearchgate.net These complexes have been evaluated for their cytotoxic activity, leveraging the known anticancer potential of both organotin compounds and HDAC inhibitors. researchgate.netresearchgate.net For instance, an organotin(IV) complex of this compound was tested against a panel of human cell lines, including keratinocytes (HaCaT), cervical cancer (SiHa), breast cancer (MCF7), and liver cancer (HepG2), demonstrating its potential to inhibit cell viability. researchgate.net

The broader class of hydroxamates, particularly those designed as HDAC inhibitors with structural similarities to this compound, consistently shows antiproliferative activity across a wide spectrum of human cancer cell lines. nih.govnih.gov

Compound/DerivativeCell LineCell TypeObserved EffectReference
Organotin(IV) complex of this compoundHaCaTHuman KeratinocyteInhibition of cell viability researchgate.net
Organotin(IV) complex of this compoundSiHaHuman Cervical CancerInhibition of cell viability researchgate.net
Organotin(IV) complex of this compoundMCF7Human Breast CancerInhibition of cell viability researchgate.net
Organotin(IV) complex of this compoundHepG2Human Liver CancerInhibition of cell viability researchgate.net
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j)MDA-MB-231Human Breast CancerGood antiproliferative activity; G2/M cell cycle arrest; apoptosis induction nih.gov
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j)HCT116Human Colon CarcinomaGood antiproliferative activity (IC50 = 0.3 µM) nih.gov
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5t)A549Non-Small Cell Lung CancerGood antiproliferative activity (IC50 = 0.4 µM) nih.gov

Broader Biological Spectrum of Hydroxamates Relevant to this compound

The hydroxamate functional group (-CONHOH) present in this compound is a key pharmacophore that imparts a wide range of biological activities. researchgate.netnih.gov These activities largely stem from the group's ability to chelate metal ions, particularly iron, and its capacity to inhibit various metalloenzymes. researchgate.netnih.govunl.pt

Hydroxamic acids exhibit significant antimicrobial properties, including antibacterial and antifungal effects. nih.govsrce.hr This activity is often linked to their function as potent iron chelators. researchgate.netoup.com Microorganisms require iron for essential metabolic processes, and hydroxamates can effectively sequester this metal, depriving the microbes of a critical nutrient and thereby inhibiting their growth. oup.comcsic.es Some microorganisms naturally produce hydroxamate-based compounds called siderophores to scavenge and transport iron into the cell. csic.es

The antimicrobial mechanism can also involve the direct inhibition of essential microbial metalloenzymes. nih.govsrce.hr For example, hydroxamates have been shown to inhibit peptide deformylase (PDF), a metal-containing enzyme crucial for protein synthesis in both Gram-positive and Gram-negative bacteria. nih.govsrce.hr In Gram-negative bacteria, they can also inhibit the LpxC enzyme, which is involved in lipid A biosynthesis. srce.hr The modification of fatty acids with a hydroxamic acid group has been shown to enhance their antimicrobial effectiveness, with the resulting compound's activity relying on its ability to interfere with microbial iron homeostasis. oup.com

The hydroxamate functional group contributes significantly to the antioxidant properties observed in this class of compounds. researchgate.netnih.govnih.gov The antioxidant activity of hydroxamates can be attributed to at least two distinct mechanisms.

First, their strong iron-chelating ability allows them to sequester ferric ions (Fe³⁺), which are potent catalysts of oxidative reactions that produce harmful free radicals. researchgate.netunl.pt By binding iron, hydroxamates prevent it from participating in these damaging processes. unl.pt

Second, some hydroxamates can act as direct, chain-breaking radical scavengers. dss.go.th They can donate a hydrogen atom from the N-hydroxy group to neutralize free radicals, with the resulting hydroxamate radical being stabilized by resonance. dss.go.th Studies comparing hydroxamate compounds to standard antioxidants have demonstrated their ability to significantly inhibit oxidation in various in vitro systems, such as linoleic acid and β-carotene emulsions. dss.go.th This dual capability of metal chelation and radical scavenging makes hydroxamates effective antioxidants. unl.ptnih.gov

Hydroxamate derivatives have attracted considerable attention for their anti-inflammatory properties. nih.govnih.gov The primary mechanism for this activity is the inhibition of key metalloenzymes that are central to inflammatory pathways. unl.ptsrce.hr Many enzymes involved in the production of pro-inflammatory mediators contain metal ions in their active sites, making them targets for inhibition by metal-chelating hydroxamates. unl.pt

Key inflammatory enzymes inhibited by hydroxamates include 5-lipoxygenase (5-LO) and cyclooxygenases (COX), which are iron-containing enzymes responsible for the biosynthesis of leukotrienes and prostaglandins, respectively. srce.hrnih.govctu.edu.vn Leukotrienes are potent mediators in the pathophysiology of various inflammatory diseases. nih.gov By inhibiting these enzymes, hydroxamates can effectively block the production of these inflammatory molecules. srce.hrnih.gov Research has also identified hydroxamate derivatives as inhibitors of other pro-inflammatory targets, such as leukotriene A4 (LTA4) hydrolase, highlighting their broad potential as anti-inflammatory agents. unl.pt

Structure Activity Relationship Sar Studies and Analogue Design for N Hydroxy 4 Phenylbutanamide

Elucidating the Critical Role of the Hydroxamate Functionality in Biological Activity

The hydroxamic acid moiety (-C(=O)N-OH) is a well-established zinc-binding group, and its presence in N-Hydroxy-4-phenylbutanamide is critical for its biological activity, particularly as an HDAC inhibitor. This functionality acts as a key pharmacophore, enabling the molecule to chelate the zinc ion within the active site of HDAC enzymes. This interaction is a primary mechanism by which this compound and its derivatives exert their inhibitory effects. nih.govuniroma1.it

The development of various HDAC inhibitors has highlighted the importance of the hydroxamate group for potent enzyme inhibition. uniroma1.it This has been a guiding principle in the design of new analogues, where the retention of this zinc-chelating functionality is often a prerequisite for maintaining or enhancing biological activity.

Impact of Strategic Structural Modifications on Enzyme Inhibition Selectivity and Potency

Strategic modifications to the core structure of this compound have been shown to significantly impact its potency and selectivity as an enzyme inhibitor. Research into related compounds has demonstrated that alterations to different parts of the molecule can fine-tune its interaction with specific enzyme isoforms.

Furthermore, studies on other HDAC inhibitors have shown that modifications to the "linker" region connecting the zinc-binding group to a "capping" group can influence isoform selectivity. uniroma1.it This suggests that while the hydroxamate is essential for binding, the rest of the molecular scaffold dictates the specificity of this interaction.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound have been driven by the goal of improving its therapeutic potential, including its potency, selectivity, and pharmacokinetic properties.

Researchers have explored the synthesis of organotin(IV) complexes with this compound to potentially enhance its biological activity. doaj.orgresearchgate.net The complexation of the hydroxamic acid ligand with a diphenyltin(IV) moiety has been investigated. researchgate.net Spectroscopic analysis, including FTIR, 1H, 13C, and 119Sn NMR, has been used to characterize the formation of these novel octahedral organotin(IV) complexes. doaj.orgresearchgate.net These studies aim to understand how the coordination of the tin atom to the hydroxamate group alters the electronic and steric properties of the molecule, which could, in turn, modulate its biological activity. researchgate.net

CompoundDescriptionReference
[Ph2Sn(L1)2]A diphenyltin(IV) complex with this compound (HL1). shd-pub.org.rs

The quest for more selective HDAC inhibitors has led to the design of this compound derivatives with altered isoform selectivity. While specific examples directly modifying this compound for this purpose are not detailed in the provided results, the general principles of HDAC inhibitor design suggest that modifications to the phenyl ring and the butanamide linker could achieve this. For example, the development of pyridine-based HDAC inhibitors has shown that replacing a benzene (B151609) ring with a pyridine (B92270) ring can alter selectivity. uniroma1.it Similarly, modifications to the linker region in other classes of HDAC inhibitors have been shown to influence which HDAC isoforms are inhibited. uniroma1.it

The broader chemical space around this compound includes a variety of related derivatives with documented biological activities, offering insights into the SAR of this compound class.

A significant area of research has focused on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel HDAC inhibitors. nih.govresearchgate.net These compounds feature an N-hydroxybenzamide group as the zinc-chelating moiety, connected to a phenylpropanamido group. nih.gov

A series of these derivatives were synthesized and evaluated for their ability to inhibit histone deacetylases, with some compounds showing IC50 values in the low micromolar range. nih.gov Notably, a thiophene-substituted derivative and a benzo[d] nih.govnih.govdioxole derivative exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. nih.gov Further studies on one of these derivatives, a thiophene-substituted compound, demonstrated its efficacy in inducing cell cycle arrest and apoptosis in breast cancer cells, suggesting its therapeutic potential. nih.gov

CompoundTarget/ActivityIC50Reference
Thiophene substituted HPPB derivativeHistone Deacetylase Inhibitor0.3 µM nih.gov
Benzo[d] nih.govnih.govdioxole derivative of HPPBHistone Deacetylase Inhibitor0.4 µM nih.gov
N-hydroxy-4-(3-phenyl-propionylamino)-benzamideHistone Deacetylase1100 nM idrblab.net

Examination of Related N-Hydroxybutanamide and Phenylbutanamide Derivatives with Documented Biological Activity

N1-hydroxy-N4-phenylbutanediamide Derivatives as Matrix Metalloproteinase Inhibitors

Recent research has highlighted the potential of N1-hydroxy-N4-phenylbutanediamide derivatives as effective inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis. ontosight.aismolecule.com A study published in 2023 detailed the synthesis of novel N-hydroxybutanamide derivatives through an innovative N-substituted succinimide (B58015) ring-opening method. ontosight.aismolecule.com This synthetic approach is considered a cost-effective strategy for producing metalloenzyme inhibitors with potential antitumor properties. ontosight.aismolecule.com

Among the synthesized compounds, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated significant inhibitory activity against several MMPs. ontosight.aismolecule.com Specifically, this derivative was found to inhibit MMP-2, MMP-9, and MMP-14 with half-maximal inhibitory concentrations (IC50) in the range of 1 to 1.5 μM. ontosight.ai The compound also showed a noticeable effect on MMP-3, albeit at a higher concentration of approximately 10 μM. ontosight.ai These findings suggest that the iodoaniline derivative exhibits a more pronounced inhibitory effect on MMP-2, MMP-9, and MMP-14. ontosight.ai

In addition to its enzymatic inhibitory activity, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was evaluated for its antitumor and antimetastatic effects in a B16 melanoma mouse model. ontosight.ai The in vivo studies revealed that the compound had low acute toxicity. ontosight.ai Furthermore, it exhibited both antitumor and antimetastatic properties, leading to a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis. ontosight.ai The promising results from these studies suggest that the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide could serve as a valuable lead structure for the development of new MMP inhibitors. ontosight.aismolecule.com The core structure of N1-hydroxy-N4-phenylbutanediamide is considered a promising starting point for further structural modifications to enhance potency and specificity. ontosight.ai

Table 1: Inhibitory Activity of an Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide against various Matrix Metalloproteinases

EnzymeIC50 (μM)
MMP-2~1 - 1.5
MMP-9~1 - 1.5
MMP-14~1 - 1.5
MMP-3~10
The Phenylbutanamide Scaffold as a Versatile Building Block in Medicinal Chemistry

The phenylbutanamide scaffold is a key structural motif that has been extensively utilized in medicinal chemistry to design and synthesize a diverse range of biologically active compounds. ontosight.ainih.govsmolecule.comontosight.ai Its versatility allows for its incorporation into molecules targeting a variety of enzymes and receptors, leading to potential therapeutic agents for different diseases. nih.govsmolecule.com

One notable application of the phenylbutanamide scaffold is in the development of histone deacetylase (HDAC) inhibitors. For instance, N-(4-chlorophenyl)-4-phenylbutanamide has been identified as an inhibitor of HDAC6. nih.gov This compound has demonstrated anti-proliferative activity against several cancer cell lines. nih.gov

The phenylbutanamide framework also serves as a foundational structure for agents with potential anti-inflammatory and antimicrobial properties. ontosight.aismolecule.com For example, N-(5-chloro-2-hydroxyphenyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.ai Similarly, N-benzyl-4-oxo-4-phenylbutanamide has shown promise in exhibiting antimicrobial and anti-inflammatory activities. smolecule.com

Furthermore, the phenylbutanamide scaffold is a valuable intermediate in the synthesis of more complex heterocyclic structures. It has been used as a starting material for the creation of pyrazole-based inhibitors targeting enzymes like meprin α and β. semanticscholar.orgnih.gov The adaptability of the phenylbutanamide structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize compounds for improved target selectivity and potency. semanticscholar.orgnih.gov The incorporation of various substituents on the phenyl ring and modifications of the butanamide chain have led to the discovery of compounds with a wide array of pharmacological profiles, including those with potential applications in neuropharmacology and as analgesics. ontosight.ai

Table 2: Examples of Phenylbutanamide Derivatives and Their Biological Activities

Compound NameBiological Activity/Target
N-(4-chlorophenyl)-4-phenylbutanamideHDAC6 inhibitor; anti-proliferative activity
N-(5-chloro-2-hydroxyphenyl)-2-phenylbutanamidePotential anti-inflammatory, antioxidant, and antimicrobial effects
N-benzyl-4-oxo-4-phenylbutanamidePotential antimicrobial and anti-inflammatory agent
Pyrazole derivatives from phenylbutanamideMeprin α and β inhibitors

Advanced Methodological Approaches in the Academic Study of N Hydroxy 4 Phenylbutanamide

Enzyme Inhibition Kinetics Methodologies

Enzyme inhibition kinetics are crucial for characterizing the interaction between an inhibitor, such as N-Hydroxy-4-phenylbutanamide, and its target enzyme. These studies measure how the inhibitor affects the rate of the enzymatic reaction, providing insights into its mechanism of action and potency. omicsonline.org The process involves systematic experimental design, preparation of the enzyme and inhibitor, and rigorous data analysis. omicsonline.org

The foundation of enzyme kinetics is the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. savemyexams.compatsnap.com From this model, two key parameters are derived: the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km).

Maximum Reaction Velocity (Vmax) : This represents the highest possible rate of the reaction when the enzyme's active sites are fully saturated with the substrate. savemyexams.comnih.gov

Michaelis-Menten Constant (Km) : Defined as the substrate concentration at which the reaction rate is half of Vmax. savemyexams.comnih.gov The Km value is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity, while a higher Km suggests a lower affinity. savemyexams.com

These parameters are determined by measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant. savemyexams.com

Table 1: Key Kinetic Parameters in Enzyme Analysis

Parameter Description Significance
Vmax The maximum rate of an enzyme-catalyzed reaction at substrate saturation. savemyexams.comnih.gov Indicates the catalytic efficiency of the enzyme.
Km The substrate concentration at which the reaction velocity is half of Vmax. savemyexams.comnih.gov Represents the enzyme's affinity for its substrate (inversely proportional). savemyexams.com
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. nih.govnih.gov Measures the catalytic activity of a single enzyme molecule.

Enzyme inhibitors are classified based on how they interact with the enzyme and the enzyme-substrate complex. Understanding the type of inhibition is critical for drug design and mechanistic studies. omicsonline.org

Competitive Inhibition : The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, Vmax remains unchanged, but the apparent Km increases. omicsonline.orgresearchgate.net

Noncompetitive Inhibition : The inhibitor binds to an allosteric (or secondary) site on the enzyme, distinct from the active site. wikipedia.org This binding occurs whether or not the substrate is bound and reduces the enzyme's catalytic activity without affecting substrate binding. wikipedia.org In this case, Vmax is lowered, but Km remains the same. omicsonline.orgwikipedia.org

Uncompetitive Inhibition : The inhibitor binds only to the pre-formed enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. In uncompetitive inhibition, both Vmax and Km are reduced. researchgate.nettamhsc.edu

To visualize and analyze kinetic data, linear transformations of the Michaelis-Menten equation are frequently used. These graphical methods help in determining kinetic parameters and identifying the type of inhibition. taylorandfrancis.com

Lineweaver-Burk Plot : This is a double reciprocal plot of 1/velocity (1/v) versus 1/substrate concentration (1/[S]). While historically significant, it can disproportionately weight data at low substrate concentrations. taylorandfrancis.comresearchgate.net Different inhibition types produce distinct patterns on this plot: competitive inhibitors show lines intersecting at the y-axis, noncompetitive inhibitors show lines intersecting on the x-axis, and uncompetitive inhibitors produce parallel lines. researchgate.net

Eadie-Hofstee Plot : This plot graphs velocity (v) against velocity/substrate concentration (v/[S]). It is considered more robust against error-prone data than the Lineweaver-Burk plot because it gives more equal weight to data points across the concentration range. researchgate.netbgc.ac.in In this plot, Vmax is determined from the y-intercept, and the slope gives -Km. researchgate.net The patterns of inhibition are also distinguishable: competitive inhibition shows lines intersecting at the y-axis, while uncompetitive inhibition shows parallel lines. researchgate.netuliege.be

Table 2: Effect of Reversible Inhibitors on Kinetic Parameters

Inhibition Type Binds To Vmax Km Lineweaver-Burk Plot Eadie-Hofstee Plot
Competitive Enzyme's active site Unchanged Increases Lines intersect at the y-axis researchgate.net Lines intersect at the y-axis researchgate.net
Noncompetitive Allosteric site of enzyme or ES complex Decreases Unchanged Lines intersect on the x-axis wikipedia.org Vmax decreases, Km is constant

| Uncompetitive | Enzyme-substrate (ES) complex only | Decreases | Decreases | Parallel lines researchgate.net | Parallel lines researchgate.net |

A key goal of inhibition studies is to quantify the inhibitor's potency. This is commonly expressed using two values: IC50 and Ki. edx.org

IC50 (Half-maximal inhibitory concentration) : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.orgncifcrf.gov It is an operational parameter, meaning its value can change depending on the experimental conditions, particularly the substrate concentration used in the assay. edx.orgncifcrf.gov IC50 values are typically determined from a dose-response curve where the reaction velocity is plotted against the logarithm of the inhibitor concentration. edx.org

Ki (Inhibition constant) : This is the dissociation constant for the binding of the inhibitor to the enzyme. edx.org It represents the intrinsic affinity of the inhibitor for the enzyme and is a thermodynamic constant that is independent of substrate concentration. ncifcrf.gov A lower Ki value signifies a more potent inhibitor. For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion of the experimental IC50 value to the more universal Ki value. edx.org

Graphical Analysis of Kinetic Data (e.g., Lineweaver-Burk Plots, Eadie-Hofstee Plots)

Computational Chemistry and Molecular Modeling Techniques

Computational approaches are indispensable in modern chemical research, providing atomic-level insights that complement experimental findings. ijirms.in These techniques are used to model or mimic the behavior of molecules, aiding in the rational design of new compounds and the interpretation of their activities. ijirms.in

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scispace.com Unlike methods based on the complex many-electron wavefunction, DFT is based on the simpler electron density, making it computationally efficient for a wide range of molecular systems. scispace.comrsc.org

In the study of this compound, DFT can be used to:

Calculate Optimized Geometry : Determine the most stable three-dimensional conformation of the molecule. nih.gov

Analyze Electronic Properties : Compute the distribution of electrons within the molecule to understand its polarity and bonding characteristics. rsc.org This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. rsc.org

Predict Reactivity : Use calculated parameters to predict which sites on the molecule are most likely to be involved in chemical reactions. DFT helps in understanding concepts like electronegativity and chemical hardness, which are fundamental to reactivity. scispace.com

Simulate Spectroscopic Data : Calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.gov

Table 3: Compounds Mentioned

Compound Name
This compound
4-nitrophenol
4-nitrophenyl phosphate
Alanine
Aniline
Benzylamine
EDTA (Ethylenediaminetetraacetic acid)
Fructose
Fumarate
Glucose
Glucose-6-phosphate
N-acetylglycine ethyl ester
Pyruvate
Sodium orthovanadate
Sucrose

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound, which is recognized as a hydroxamate-based ligand, molecular docking simulations are instrumental in predicting its binding affinity and interaction with protein targets. researchgate.netdntb.gov.ua This compound and its derivatives are often investigated for their potential as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.netresearchgate.net

Research has employed molecular docking to understand the binding characteristics of this compound. researchgate.netdntb.gov.ua These simulations often involve preparing the ligand and protein structures, running docking algorithms to generate various binding poses, and then scoring these poses to estimate the binding affinity. nih.gov The primary goal is to identify the most energetically favorable binding mode, which provides insights into the compound's mechanism of action at a molecular level.

Key interactions identified through docking studies often include hydrogen bonds, which are crucial for the stability of the ligand-protein complex. nih.gov For instance, the hydroxamic acid group (-C(=O)N-OH) in this compound is a key functional group that can form significant hydrogen bonds with amino acid residues in the active site of a target protein. The phenyl group can also participate in hydrophobic interactions. solubilityofthings.com

Table 1: Representative Binding Interactions Predicted by Molecular Docking

Interaction TypeInteracting Group on LigandPotential Interacting Residues in Target (e.g., HDAC)
Hydrogen BondingHydroxamic Acid (-C(=O)N-OH)Histidine, Tyrosine, Glycine
HydrophobicPhenyl RingPhenylalanine, Leucine
Metal ChelationHydroxamic Acid MoietyZinc ion in the active site

This table is a generalized representation based on typical interactions for hydroxamic acid-based HDAC inhibitors. researchgate.netajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are frequently used to provide a more dynamic and realistic model of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its binding to a target protein. researchgate.netgoogle.com

The process involves placing the docked ligand-protein complex in a simulated physiological environment (typically a box of water molecules and ions) and solving Newton's equations of motion for the system. This allows researchers to observe the conformational changes in both the ligand and the protein over a specific period, typically nanoseconds to microseconds.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent pose.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking studies throughout the simulation, confirming their importance for binding stability.

Binding Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone.

For related hydroxamic acid derivatives, MD simulations have been used to confirm the stability of the ligand-receptor interactions predicted by docking. ajchem-a.com These simulations help validate that the compound can maintain a stable conformation within the binding pocket, which is a prerequisite for sustained biological activity. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the details of chemical bonding and electron distribution within a molecule. uni-muenchen.de It provides a quantitative description of bonding, lone pairs, and the stabilizing effects of electron delocalization (charge transfer) between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

In the academic study of this compound, NBO analysis has been specifically applied to assess the stability of its different isomers and to quantify the strength of intramolecular hydrogen bonds. researchgate.netscispace.comdoaj.org The molecule can exist in different conformations, particularly the keto-Z, keto-E, enol-Z, and enol-E isomers. researchgate.net

A key finding from NBO analysis is the significant stabilization provided by an intramolecular hydrogen bond in the keto-Z isomer, which forms between the hydroxyl group and the carbonyl oxygen. researchgate.net This interaction creates a stable five or six-membered ring structure. nih.govuzh.ch The stabilization energy of this hydrogen bond can be quantified using second-order perturbation theory within the NBO framework. researchgate.netuni-muenchen.de This analysis reveals that the keto-Z isomer is the most stable form of the molecule in a vacuum or non-polar solvent. researchgate.net

NBO analysis also provides insights into:

Hybridization: The sp-composition of atomic hybrids in bonds and lone pairs. uni-muenchen.de

Atomic Charges: A more chemically intuitive picture of charge distribution than other methods.

Hyperconjugative Interactions: The stabilizing interactions between a filled bonding or lone pair orbital and an empty anti-bonding orbital. For example, the interaction between a lone pair on an oxygen atom and an adjacent C-N anti-bonding orbital can be quantified.

Table 2: NBO Analysis of Isomer Stability for this compound (HL1)

IsomerRelative Electronic Energy (kJ/mol)Relative Free Energy (kJ/mol)Stability Rank
keto-Z001 (Most Stable)
keto-E4.59.12
enol-Z39.141.13
enol-E52.658.54 (Least Stable)

Data adapted from a theoretical study on this compound (referred to as HL1 in the source). researchgate.net

Q & A

Basic: What are the established protocols for synthesizing N-Hydroxy-4-phenylbutanamide?

This compound is synthesized via literature-based procedures involving hydroxylamine derivatives and 4-phenylbutanoic acid precursors. A validated method includes reacting the appropriate acyl chloride with hydroxylamine under basic conditions (e.g., Et₃N in CH₂Cl₂ at 0°C). The crude product is purified via column chromatography, yielding a white solid (86% yield) . Characterization relies on ¹H NMR (e.g., δ = 10.32 ppm for the hydroxyl proton in DMSO-d₆) and ¹³C NMR (e.g., δ = 168.9 ppm for the carbonyl carbon) to confirm structural integrity .

Advanced: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Yield optimization requires systematic parameter adjustments:

  • Temperature : Lower temperatures (0°C) minimize side reactions during acylation .
  • Solvent polarity : CH₂Cl₂ provides optimal solubility for intermediates, while Et₃N acts as both a base and proton scavenger .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of polar byproducts .
    Comparative studies show yields ranging from 45% to 86%, highlighting the impact of stoichiometric ratios (e.g., excess hydroxylamine) and drying agents (Na₂SO₄ vs. MgSO₄) on reproducibility .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Key signals include the hydroxyl proton (δ ~10.3 ppm, singlet) and aromatic protons (δ ~7.1–7.3 ppm, multiplet) .
  • ¹³C NMR : The carbonyl carbon (δ ~169 ppm) and quaternary aromatic carbons (δ ~141 ppm) are diagnostic .
  • HRMS (ESI) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₀H₁₃NO₂) confirms molecular formula .
    Consistent solvent selection (e.g., DMSO-d₆) is critical for spectral alignment with literature .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. For example:

  • DMSO-d₆ vs. CDCl₃ : Hydroxyl proton signals shift upfield in CDCl₃ due to reduced hydrogen bonding .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted starting materials) .
    Cross-referencing with high-purity samples (≥98%) and independent replication of synthetic protocols reduces ambiguity .

Basic: What role does this compound play in synthesizing advanced intermediates?

This compound serves as a precursor for N-acyloxy derivatives (e.g., N-((4-Methoxybenzoyl)oxy)-4-phenylbutanamide). Reactions involve coupling with activated esters (e.g., p-methoxybenzoyl chloride) under Schotten-Baumann conditions, followed by extraction and chromatography . These derivatives are critical in studying enzyme inhibition or prodrug activation mechanisms .

Advanced: How to design stability studies for this compound under varying storage conditions?

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >100°C).
  • Light sensitivity : Monitor UV-Vis spectral changes under accelerated light exposure (ICH Q1B guidelines).
  • Hydrolytic stability : Assess pH-dependent degradation (e.g., 0.1M HCl/NaOH at 37°C) via HPLC .
    Safety protocols (e.g., P264/P280 for handling) must align with GHS guidelines to mitigate risks during long-term storage .

Advanced: What strategies validate the biological activity of this compound derivatives?

  • Enzyme assays : Use fluorescence-based or calorimetric methods (ITC) to measure binding affinity to target enzymes (e.g., histone deacetylases) .
  • Cell viability studies : Compare IC₅₀ values of derivatives in cancer vs. normal cell lines (MTT assay) .
  • Metabolic stability : Incubate derivatives with liver microsomes to assess CYP450-mediated oxidation .

Basic: How to ensure reproducibility in synthesizing this compound?

  • Standardize reagents : Use anhydrous solvents and freshly distilled Et₃N to prevent moisture-induced side reactions .
  • Document reaction parameters : Record exact timings (e.g., 2-hour stirring post-reagent addition) and temperature gradients .
  • Data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Chemotion or RADAR4Chem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.